

subcellular localization of the DHX36 protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DCH36_06	
Cat. No.:	B15568848	Get Quote

An In-depth Technical Guide on the Subcellular Localization of DHX36

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAH-box helicase 36 (DHX36), also known as G4 Resolvase 1 (G4R1) or RNA Helicase Associated with AU-rich Elements (RHAU), is a highly conserved enzyme critical to cellular homeostasis.[1][2] Its primary function is to bind and unwind non-canonical nucleic acid secondary structures known as G-quadruplexes (G4s) in both DNA and RNA.[1][2][3][4] The precise subcellular localization of DHX36 is integral to its diverse functions, which span the regulation of gene expression, the maintenance of genomic integrity, and the cellular stress response. This guide provides a comprehensive overview of the known subcellular distributions of DHX36, details the experimental methodologies used for its study, and illustrates the key pathways and workflows involved.

Overview of DHX36 Subcellular Localization

DHX36 is a dynamic protein found in multiple cellular compartments, with its distribution often changing in response to cellular states and external stimuli. While it is predominantly located in the cytoplasm, a significant pool of DHX36 also resides in the nucleus, and it can be recruited to specialized cytoplasmic bodies under stress.

Primary Locations:

- Cytoplasm: Biochemical fractionation experiments in HEK293 cells confirm that both endogenous and tagged DHX36 are mainly found in the cytoplasm.[5][6] In this compartment, DHX36 is involved in post-transcriptional regulation, including modulating mRNA translation and stability by resolving G4-RNA structures in untranslated regions (UTRs).[7][8]
- Nucleus: DHX36 is also clearly detected in the nucleus, where it appears as discrete foci.[9]
 These nuclear foci often overlap with sites of G4-DNA, RNA polymerase II, and splicing-related factors, but are excluded from the nucleoli.[8][9] This localization is critical for its role in unwinding G4-DNA in promoter regions to regulate transcription and maintain genomic integrity.[9][10]
- Stress Granules (SGs): Upon induction of cellular stress (e.g., oxidative stress via sodium arsenite treatment), DHX36 relocalizes to cytoplasmic stress granules.[1][11][12] These are dense aggregations of untranslating messenger ribonucleoproteins (mRNPs).[12][13] Interestingly, while DHX36 is recruited to SGs, it also appears to play a role in limiting their formation and facilitating their disassembly, possibly by unwinding RNA-RNA interactions.[7] [12][13][14]

Other Reported Locations:

- Nuclear Lamina: During nutrient stress-induced quiescence in breast cancer cells, DHX36
 has been found to interact with proteins of the nuclear lamina, such as LAP2 and emerin.[15]
 [16] This suggests a potential role in regulating nuclear structure and transcription during
 non-proliferative states.[15]
- Extracellular Exosomes: DHX36 has been identified as a component of extracellular exosomes, indicating a potential role in intercellular communication.[1][8]
- Telomeres: The protein is associated with the telomeric regions of chromosomes, where it resolves G4 structures in telomerase RNA (TERC) to ensure proper telomere maintenance.
 [8]

Quantitative Data on DHX36 Distribution and Interactions

Foundational & Exploratory

Check Availability & Pricing

While precise quantitative ratios are highly dependent on cell type and condition, experimental findings provide a semi-quantitative understanding of DHX36's distribution.

Table 1: Summary of DHX36 Subcellular Localization

Subcellular Location	Cell Type <i>l</i> Condition	Experimental Evidence	Key Function(s)	References
Cytoplasm	HEK293 (proliferating)	Subcellular Fractionation & Western Blot	mRNA translation & stability regulation	[5][6]
Nucleus	IMR90 (normal human fibroblasts)	Immunofluoresce nce (discrete foci)	Unwinding G4- DNA, transcription regulation, genome maintenance	[9][10]
Stress Granules	HeLa, U-2 OS (arsenite-induced stress)	Immunofluoresce nce (colocalization with SG markers)	Stress response, regulation of SG assembly/disass embly	[1][12][13][14]
Nuclear Lamina	Breast Cancer Cells (nutrient starvation)	Co- immunoprecipitat ion	Regulation of nuclear structure and transcription in quiescence	[15][16]
Chromatin	IMR90	Subcellular Fractionation & Western Blot	Association with chromatin, G4-DNA resolution	[9]
Telomeres	General	Biochemical Assays	Telomerase regulation, telomere maintenance	[8]
Extracellular Exosomes	General	Proteomic analysis	Intercellular signaling (putative)	[1][8]

Key Signaling and Regulatory Pathways

Foundational & Exploratory

DHX36's function is intertwined with several cellular signaling pathways, primarily through its ability to resolve G4 structures that regulate the expression of key proteins.

- Stress Response Pathway: Cellular stress triggers the phosphorylation of protein kinase R (PKR), leading to a shutdown of global translation and the formation of stress granules.[7]
 DHX36 is recruited to these granules and its helicase activity is crucial for managing the accumulation of G4-containing mRNAs and modulating the stress response.[7][15] Depletion of DHX36 leads to increased SG formation and PKR phosphorylation.[6][7]
- Innate Immune Signaling: In the cytoplasm, DHX36 can act as a sensor for viral double-stranded RNA.[17] It is part of a complex that includes DDX1 and DDX21, which activates type I interferon (IFN) production, a key component of the antiviral response.[17][18]
- DNA Damage Response: By resolving G4-DNA structures that can stall replication and transcription machinery, DHX36 plays a vital role in maintaining genomic integrity.[9][10] Depletion of DHX36 leads to an accumulation of DNA damage.[9][10]

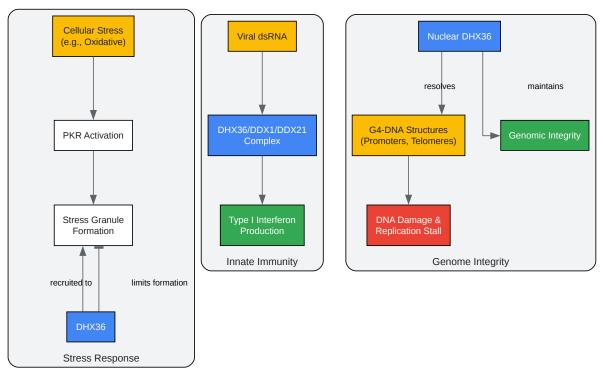


Figure 1: DHX36 in Cellular Signaling

Click to download full resolution via product page

Caption: Key signaling pathways involving DHX36.

Experimental Protocols

Determining the subcellular localization of DHX36 relies on established cell biology techniques.

Immunofluorescence (IF) for Visualization

This method allows for the direct visualization of DHX36 within intact cells.

Protocol:

- Cell Culture: Plate cells (e.g., IMR90, HeLa) on glass coverslips and grow to 60-70% confluency.
- Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25%
 Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
- Primary Antibody Incubation: Incubate with a primary antibody specific to DHX36 (e.g., rabbit anti-DHX36) diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI or Hoechst 33342 for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
- Imaging: Visualize using a confocal laser scanning microscope. Analyze colocalization with organelle-specific markers if applicable.

Subcellular Fractionation for Biochemical Analysis

This technique separates cellular compartments to quantify the relative abundance of DHX36 in each fraction.

Protocol:

• Cell Harvest: Grow cells (e.g., HEK293) to ~90% confluency. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).

Foundational & Exploratory

- Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, protease inhibitors). Incubate on ice for 15 minutes.
- Homogenization: Lyse the cells by passing them through a narrow-gauge needle (e.g., 27-gauge) 10-15 times.
- Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.
- Isolation of Nuclear Fraction: Wash the remaining pellet with the lysis buffer. Resuspend the
 pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM
 MgCl2, 0.2 mM EDTA, protease inhibitors).
- Nuclear Extraction: Incubate on ice for 30 minutes with intermittent vortexing.
- Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.
- Western Blot Analysis: Determine the protein concentration of both fractions using a BCA or Bradford assay. Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against DHX36 and organellespecific markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm) to confirm fraction purity.

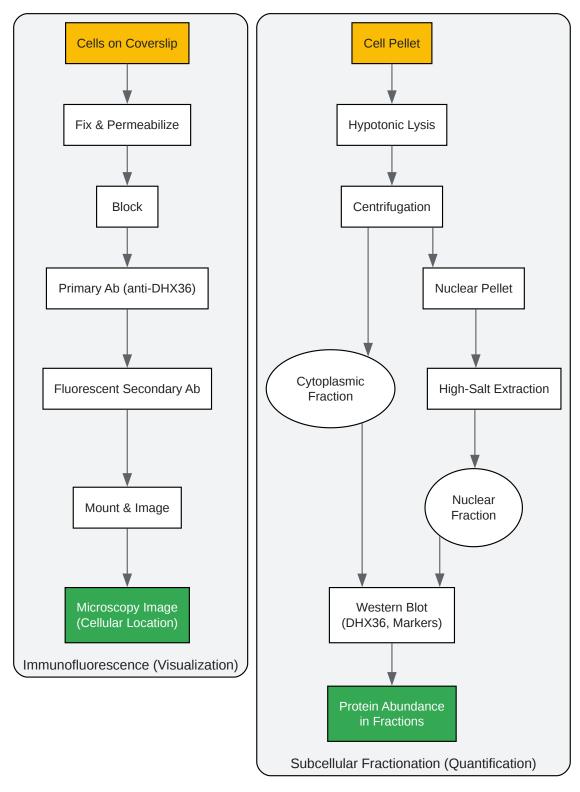


Figure 2: Workflows for Localization Analysis

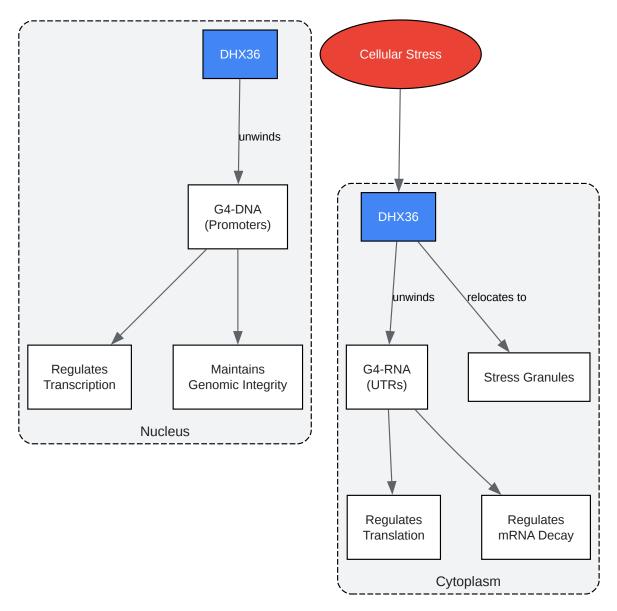


Figure 3: Nucleocytoplasmic Dynamics of DHX36

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DHX36 Wikipedia [en.wikipedia.org]
- 2. The DEAH helicase DHX36 and its role in G-quadruplex-dependent processes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Quadruplexes and the DNA/RNA helicase DHX36 in health, disease, and aging PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The helicase DHX36 resolves G-quadruplex structures and supports stress response [immunosensation.de]
- 8. uniprot.org [uniprot.org]
- 9. DHX36 maintains genomic integrity by unwinding G-quadruplexes PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX36 maintains genomic integrity by unwinding G-quadruplexes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. academic.oup.com [academic.oup.com]
- 13. DHX36 modulates stress granule assembly independent of recruitment of mRNAs with G-quadruplex sequence motifs PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G-Quadruplex Helicase DHX36/G4R1 Engages Nuclear Lamina Proteins in Quiescent Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The G4 Resolvase DHX36 Possesses a Prognosis Significance and Exerts Tumour Suppressing Function Through Multiple Causal Regulations in Non-Small Cell Lung Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [subcellular localization of the DHX36 protein]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15568848#subcellular-localization-of-the-dhx36-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com